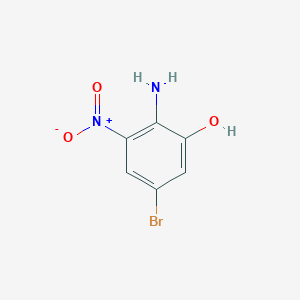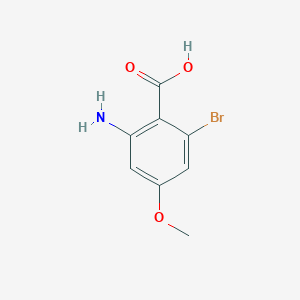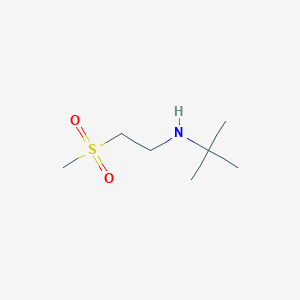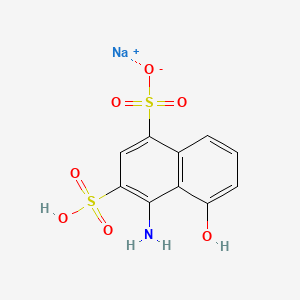![molecular formula C7H11BrN2O2S B1526460 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole CAS No. 1183069-91-1](/img/structure/B1526460.png)
4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole
Descripción general
Descripción
“4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1183069-91-1 . It has a molecular weight of 267.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-1-[2-(ethylsulfonyl)ethyl]-1H-pyrazole . The InChI code for this compound is 1S/C7H11BrN2O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis
The compound “4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole” is a powder that is stored at room temperature . It has a molecular weight of 267.15 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
This compound can be used in the synthesis of various biologically active compounds . These compounds can have a wide range of applications in the field of medicinal chemistry, including the development of new drugs and therapies.
Pharmaceutical Applications
“4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole” is used in the pharmaceutical industry . Its unique structure allows it to be used in the synthesis of various pharmaceutical compounds.
Inhibitor Synthesis
This compound is used in the synthesis of inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction. They are often used in medicine to treat diseases by inhibiting the activity of certain enzymes or proteins.
Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole
“4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole” can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound can have various applications in scientific research.
Synthesis of 1,4’-bipyrazoles
This compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of organic compounds that have applications in various fields, including materials science and organic synthesis.
Materials Science Applications
Due to its unique structure, “4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole” can contribute to advancements in the field of materials science. It can be used in the synthesis of new materials with unique properties.
Organic Synthesis
This compound is used in organic synthesis. Organic synthesis is a method of constructing complex organic molecules by connecting simpler ones together, using a designed sequence of chemical reactions.
Inhibition of Liver Alcohol Dehydrogenase
It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-1-(2-ethylsulfonylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBHNINPUCNMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)











